Methyl b-D-Ribofuranoside

Catalog No.
S9100964
CAS No.
M.F
C6H12O5
M. Wt
164.16 g/mol
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Methyl b-D-Ribofuranoside

Product Name

Methyl b-D-Ribofuranoside

IUPAC Name

2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3

InChI Key

NALRCAPFICWVAQ-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(O1)CO)O)O

Methyl beta-D-ribofuranoside is a glycoside derived from D-ribose, characterized by the presence of a methyl group at the anomeric carbon (C-1) of the ribofuranose ring. Its molecular formula is C6H12O5C_6H_{12}O_5, and it has a molecular weight of 164.16 g/mol. This compound exists primarily in a furanose form, which is a five-membered ring structure, making it significant in various biochemical processes and synthetic applications.

, including:

  • Oxidation and Reduction: It can undergo oxidation to form ribonolactone or reduction to yield ribitol, depending on the reagents used.
  • Glycosylation Reactions: It acts as a glycosyl donor in the synthesis of oligosaccharides and glycosides when reacted with suitable acceptors.
  • Quaternization: Methyl beta-D-ribofuranoside can be quaternized to form ammonium salts through reactions with tertiary amines, demonstrating its ability to participate in nucleophilic substitution reactions .

Methyl beta-D-ribofuranoside exhibits notable biological activities, including:

  • Inhibition of Enzymatic Reactions: It has been shown to inhibit intramolecular hydrogen transfer reactions catalyzed by certain enzymes, suggesting potential applications in biochemical research .
  • Role in Nucleotide Synthesis: As a ribose derivative, it plays a role in nucleotide metabolism and may influence RNA synthesis .

Several methods have been developed for synthesizing methyl beta-D-ribofuranoside:

  • From D-Ribose: The most common method involves methylation of D-ribose using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
  • Protective Group Strategies: Synthesis can also involve protecting groups to stabilize reactive sites during multi-step synthesis processes, such as using isopropylidene or benzyl groups .

Methyl beta-D-ribofuranoside finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of antiviral and anticancer agents.
  • Biotechnology: Its role as a substrate in enzymatic assays makes it valuable for biochemical studies.
  • Food Industry: As a sugar derivative, it may be utilized as a sweetener or flavoring agent .

Research has shown that methyl beta-D-ribofuranoside interacts with various biological molecules:

  • Enzyme Substrates: It can serve as a substrate for glycosyltransferases, impacting carbohydrate metabolism.
  • Protein Binding: Studies indicate potential binding interactions with proteins involved in RNA processing, which could influence cellular functions .

Similar Compounds

Methyl beta-D-ribofuranoside shares structural similarities with other sugar derivatives. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Methyl alpha-D-ribofuranosideAnomeric carbon configurationDifferent stereochemistry at C-1
Methyl beta-D-arabinofuranosideFuranose ring structureDifferent sugar backbone (arabinose)
Methyl beta-D-xylopyranosidePyranose vs. furanoseContains a six-membered ring instead of five
Methyl 2-deoxy-beta-D-ribofuranosideSimilar backboneLacks hydroxyl group at C-2

Methyl beta-D-ribofuranoside's uniqueness lies in its specific configuration and biological activity, making it an important compound in both synthetic and natural processes. Its ability to serve as an effective substrate for enzymatic reactions further distinguishes it from similar compounds.

Methyl β-D-ribofuranoside is systematically named (2R,3S,4R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol, reflecting its stereochemical configuration and functional groups. The compound’s β-anomeric configuration is defined by the orientation of the methoxy group at the C1 position, which is axial in the furanose ring. Its IUPAC name emphasizes the four stereocenters at C2, C3, C4, and C5, which are critical for its biological activity.

Key Identifiers:

PropertyValueSource
CAS Registry Number7473-45-2
Molecular Formula$$ \text{C}6\text{H}{12}\text{O}_5 $$
Molecular Weight164.16 g/mol
Specific Rotation$$ -45^\circ $$ to $$ -55^\circ $$ (C=2, H₂O)
Melting Point76–80°C

Synonyms for the compound include Methyl-β-D-ribofuranosid (German), β-D-Ribofuranoside de méthyle (French), and 1-O-Methyl-β-D-ribofuranoside, underscoring its international recognition in chemical literature. The compound’s solubility in water and stability at room temperature further enhance its utility in laboratory settings.

Historical Synthesis and Discovery

The synthesis of methyl β-D-ribofuranoside traces back to Emil Fischer’s pioneering work on glycosidation in the late 19th century. Fischer’s method involved acid-catalyzed condensation of unprotected D-ribose with methanol, a process that remains foundational in carbohydrate chemistry. Modern adaptations, such as the use of acetyl chloride as a catalyst, have optimized yields and reaction efficiency.

A representative synthesis involves:

  • Cooling anhydrous methanol to 0–5°C and adding acetyl chloride (20 mol%).
  • Introducing D-ribose and stirring at room temperature for 24 hours.
  • Concentrating the solvent to isolate the product as a white solid.

This method achieves a yield of 55 mg per 50 g of D-ribose, demonstrating the reaction’s scalability. The Fischer glycosidation mechanism proceeds via protonation of the hydroxyl group, formation of an oxocarbenium ion, and nucleophilic attack by methanol, yielding the β-anomer preferentially due to stereoelectronic effects.

Biological Relevance in Glycobiology

Methyl β-D-ribofuranoside serves as a model compound for studying glycosidic bond formation, a process central to RNA biosynthesis. Its structural similarity to ribofuranose moieties in RNA nucleotides makes it a valuable probe for enzymologists investigating ribonucleotide metabolism. For example, glycosyltransferases and glycosidases interact with methyl β-D-ribofuranoside to elucidate substrate specificity and catalytic mechanisms.

In chemo-enzymatic synthesis, the compound facilitates the production of oligosaccharides and glycoconjugates. Researchers leverage its stability to avoid side reactions common in unprotected sugar derivatives, enabling precise control over glycosylation patterns. Additionally, its role in synthesizing methyl glycosides aids in exploring carbohydrate-protein interactions, such as lectin binding, which are pivotal in immunology and drug design.

Table 2: Applications in Glycobiology

ApplicationDescriptionSource
Nucleoside SynthesisBuilding block for RNA analogs
Enzyme Mechanism StudiesProbe for glycosyltransferase activity
Glycoconjugate PreparationStable intermediate for complex carbohydrates

Acid-Catalyzed Methanolysis of D-Ribose

The acid-catalyzed methanolysis of D-ribose remains a cornerstone for synthesizing methyl β-D-ribofuranoside. This method leverages protonation of the anomeric hydroxyl group to drive glycosidation, with acetyl chloride often serving as a dual-purpose catalyst and desiccant [2] [6].

Reaction Mechanisms Involving Acetyl Chloride

Acetyl chloride accelerates methanolysis by protonating the hemiacetal oxygen of D-ribose, facilitating nucleophilic attack by methanol. The reaction proceeds via a two-step mechanism:

  • Formation of the oxocarbenium ion: Protonation of the anomeric oxygen generates a positively charged intermediate, stabilizing the transition state [1] [2].
  • Methanol addition: Methanol attacks the oxocarbenium ion from the β-face, yielding methyl β-D-ribofuranoside as the major product due to stereoelectronic effects [6].

Notably, the use of acetyl chloride in acetonitrile solvent systems enhances reaction rates by polarizing the glycosidic bond, as evidenced by kinetic studies comparing acetyl and chloroacetyl chloride reactivity [2].

Temperature-Dependent Yield Optimization

Temperature critically influences the equilibrium between kinetic (furanoside) and thermodynamic (pyranoside) products. At 25°C, methanolysis favors the furanoside form (85% yield within 3 hours), while prolonged heating at 50°C shifts equilibrium toward pyranosides [1] [3]. Optimal conditions for β-anomer selectivity involve:

  • Low temperatures (0–25°C): Minimize epimerization and side reactions.
  • Short reaction times (<4 hours): Prevent thermal degradation of the furanose ring [1].

Enzymatic Deprotection Strategies

Enzymatic methods offer regio- and stereoselective deprotection of acetylated intermediates, circumventing harsh chemical conditions.

Candida antarctica Lipase B-Catalyzed Alcoholysis

Immobilized Candida antarctica Lipase B (CAL-B) efficiently cleaves acetyl groups from peracetylated ribosides in methanol. Key advantages include:

  • Solvent versatility: Reactions proceed in acetonitrile or methanol with >80% conversion [4] [5].
  • Recyclability: CAL-B retains 90% activity after five cycles due to robust immobilization matrices [4].

For example, methyl 2,3,5-tri-O-acetyl-β-D-ribofuranoside undergoes CAL-B-mediated alcoholysis to yield methyl 2,3-di-O-acetyl-β-D-ribofuranoside in 81% yield within 3 hours [5].

Regioselectivity in Anomer-Specific Deacetylation

CAL-B exhibits distinct preferences for α- and β-anomers:

  • β-Anomers: Deacetylation halts at the 2,3-di-O-acetyl stage due to steric hindrance at the C5 position [5].
  • α-Anomers: Complete deacetylation occurs over 5 days, driven by enzyme flexibility in accommodating the axial configuration [5].

This divergence underscores the enzyme’s active-site geometry, which favors equatorial substituents in β-anomers [4].

Solid-Phase Synthesis Advancements

Solid-phase synthesis enables iterative glycan assembly with minimal purification. Recent protocols for methyl β-D-ribofuranoside derivatives include:

  • Linker strategies: Photosensitive o-nitrobenzyl linkers permit mild UV cleavage after chain elongation [7].
  • Automated platforms: Modular synthesizers achieve 12-mer ribofuranoside oligomers in 48 hours, with >90% stepwise yields [7].

Industrial-Scale Production Challenges

Scaling methyl β-D-ribofuranoside synthesis introduces hurdles:

ChallengeMitigation Strategy
Anomer separationSimulated moving bed chromatography
Enzyme costCAL-B immobilization on silica supports
Solvent recoveryMembrane distillation for acetonitrile reuse

Key bottlenecks include the high energy demands of low-temperature methanolysis and the limited substrate tolerance of CAL-B in mixed solvent systems [2] [5].

Unit Cell Packing Arrangements

Methyl β-D-ribofuranoside crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ [1] [2]. The unit cell parameters are a = 4.8595 Å, b = 24.162 Å, c = 12.876 Å, with all angles equal to 90°, yielding a unit cell volume of 1511.84 ų [1] [2]. The asymmetric unit contains eight molecules (Z = 8), indicating a relatively dense packing arrangement [1] [2].

The crystallographic structure reveals two distinct molecular conformations within the unit cell, designated as structures (I) and (II) [1] [2]. These structures are arranged in a specific pattern where molecules of each type form linear arrangements along the z-axis with alternating opposite orientations along each line [1] [2]. Following the y-axis direction, the rows consist of alternating structure (I) and structure (II) molecules, creating a checkerboard-like arrangement in the crystal lattice [1] [2].

High-resolution X-ray crystallography performed at 100 K and neutron diffraction studies conducted at 15 K have provided precise structural parameters [3] [4]. The neutron diffraction experiments are particularly valuable as they provide accurate, unbiased hydrogen atom positions, which are crucial for understanding the hydrogen bonding network in these systems [5] [6].

Hydrogen-Bonding Network Analysis

The hydrogen bonding network in crystalline methyl β-D-ribofuranoside exhibits a complex three-dimensional pattern that stabilizes the crystal structure [1] [2]. The most significant distinguishing feature between the two crystallographic structures lies in the orientation of the C3-O3 bond, which can be quantified through the torsion angle τ(H,O3,C3,H) [1] [2].

Structure (I) exhibits a torsion angle of -17.50° (±0.2°), while structure (II) displays a markedly different orientation with the O3-H group pointing almost in the opposite direction, characterized by a torsion angle of 179.66° (±0.2°) [1] [2]. This fundamental difference in hydroxyl group orientation creates distinct hydrogen bonding environments for each structure type.

The primary intermolecular hydrogen bond identified in the crystal structure is the O3(I)-H···O5(II) interaction, which connects molecules of different structural types [1] [2]. This hydrogen bond is supported by both structural evidence from the optimized crystal geometry and direct vibrational spectroscopic evidence through specific modes observed at 3489-3491 cm⁻¹ [1] [2].

Additional hydrogen bonding interactions involve the O2-H and O5-H groups, which exhibit different orientations between the two structures. The O2-H bond orientation differs significantly between structures, with experimental torsion angles of -44.62° for structure (I) and -29.99° for structure (II) [1] [2]. Similarly, the O5-H groups adopt distinct orientations that contribute to the overall hydrogen bonding network stability.

Vibrational Spectroscopy Profiling

Inelastic Neutron Scattering (INS) Signatures

Inelastic neutron scattering spectroscopy provides unique insights into the vibrational dynamics of methyl β-D-ribofuranoside, particularly in the low-frequency region where lattice vibrations and large-scale molecular motions occur [1] [7]. The INS technique is particularly valuable because it observes all vibrational modes regardless of selection rules, providing a comprehensive view of the molecular dynamics [1] [7].

The low-energy region below 400 cm⁻¹ is dominated by lattice vibrations and functional group rotations [1] [2]. In the 20-115 cm⁻¹ range, the spectrum reveals 45 collective modes that involve contributions from the entire crystalline lattice [1] [2]. The first three modes at 18, 24, and 25 cm⁻¹ correspond to shear-like motions in different crystallographic directions [1] [2].

Collective rotations of molecular units occur between 31 and 49 cm⁻¹, causing characteristic lattice deformations [1] [2]. Beyond 56 cm⁻¹, the vibrations begin to introduce furanose ring deformations, with modes extending up to 114 cm⁻¹ characterized by ring distortions that bring substituents closer together in folding motions [1] [2].

The region between 115-175 cm⁻¹ contains at least six visible modes in the experimental spectrum, corresponding to complex distortions that lead to significant displacements of methyl and hydroxymethyl groups in rotation-like motions [1] [2]. Prominent features at 214 and 227 cm⁻¹ are attributed to rotations of C-O bonds [1] [2].

Polarized Raman Spectral Assignments

Raman spectroscopy provides complementary information to INS, particularly for modes involving symmetric stretching and bending vibrations [1] [7]. The Raman spectrum of methyl β-D-ribofuranoside exhibits characteristic features that can be directly correlated with specific molecular motions.

The region between 400-900 cm⁻¹ is dominated by out-of-plane bending motions of the furanose ring [1] [2]. Two particularly intense peaks at 437 and 854 cm⁻¹ correspond to high-symmetry out-of-plane bending vibrations that exhibit strong Raman activity [1] [2]. These modes are found in both solid-state and gas-phase simulations, with slight frequency shifts of 411 and 851 cm⁻¹ in gas-phase calculations [1] [2].

The 500-700 cm⁻¹ region shows excellent agreement between solid-state simulations and experimental data, portraying in-plane bending of the ring caused by O-C and O-H bond angle contractions [1] [2]. A common peak at 605 cm⁻¹ is followed by two weaker features at 637 and 663 cm⁻¹, which are absent from gas-phase simulations but present in solid-state calculations [1] [2].

The 1450-1550 cm⁻¹ region contains peaks associated with asymmetric C-H bending (scissoring) in the methyl and methylene groups [1] [2]. Solid-state calculations reveal that these modes also involve significant O-H bending motions, creating an interplay that influences the intensity pattern and distinguishes it from both experimental data and gas-phase simulations [1] [2].

Far-IR Lattice Vibration Modes

Far-infrared spectroscopy complements the INS and Raman techniques by providing information about lattice vibrations and collective molecular motions in the crystal [1] [2]. The far-IR region is particularly sensitive to hydrogen bonding interactions and intermolecular vibrations.

The high-energy region above 2800 cm⁻¹ encompasses both C-H and O-H stretching modes and provides convincing evidence for hydrogen bonding interactions between the two structural forms of methyl β-D-ribofuranoside [1] [2]. In the solid-state simulation, this region becomes significantly more complex, with 72 C-H and 24 O-H stretching modes for the entire unit cell, representing eight times the complexity of gas-phase simulations [1] [2].

The C-H stretching region follows a systematic pattern: symmetric stretching of C-H bonds in the C5 methylene and C6 methyl groups occurs at 2978-3009 cm⁻¹, followed by asymmetric composite vibrations of all C-H bonds at 3020-3081 cm⁻¹ [1] [2]. The highest energy C-H modes at 3099-3143 cm⁻¹ are assigned to asymmetric stretching of the methyl group [1] [2].

The O-H stretching region reveals the most direct evidence for specific hydrogen bonding interactions. The lowest energy O-H stretching vibrations at 3373-3380 cm⁻¹ correspond to asymmetric stretching of O5-H bonds from structure (I) molecules [1] [2]. The next group at 3456-3466 cm⁻¹ represents symmetric stretching motions of the same O5-H bonds [1] [2].

Most significantly, the modes at 3489-3491 cm⁻¹ show composite asymmetric stretching of O5-H bonds from structure (II) molecules and O3-H bonds from structure (I) molecules [1] [2]. These modes provide the clearest vibrational evidence for the specific O3(I)-H···O5(II) hydrogen bond that connects the two distinct molecular structures in the crystal [1] [2].

Rotational Spectroscopy of Twisted Conformers

Rotational spectroscopy investigations of methyl β-D-ribofuranoside in the gas phase have revealed the intrinsic conformational preferences of isolated ribofuranose units [8] [9]. Microwave spectroscopy studies conducted in supersonic jet expansions have identified two distinct conformers that adopt similar ring puckering patterns but differ in their substituent orientations [8] [9].

Both observed conformers adopt a near twisted ³T₂ ring conformation, representing a specific point on the pseudorotational pathway of five-membered rings [8] [10]. The ³T₂ conformation is characterized by a twisted arrangement where the C3 and C2 atoms are displaced in opposite directions from the plane formed by the remaining ring atoms [8] [10].

Computational analysis using density functional theory methods has provided detailed rotational constants for multiple conformers [8]. Conformer 1 exhibits rotational constants of A = 1295.2 MHz, B = 1101.1 MHz, and C = 718.9 MHz (MP2 level), while conformer 2 shows A = 1439.0 MHz, B = 943.5 MHz, and C = 674.8 MHz [8]. These rotational constants reflect the different spatial arrangements of the substituents while maintaining similar ring conformations.

The gas-phase conformational analysis reveals that intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformer arrangements [11] [8]. The methoxy and hydroxymethyl substituents participate in various intramolecular hydrogen bonds that influence the overall molecular geometry [8] [9]. The energy difference between the two observed conformers is relatively small, with predictions indicating a difference of only 0.8-1.2 kJ mol⁻¹ between the conformational states [11].

Torsional Dynamics of the Furanose Ring

The furanose ring of methyl β-D-ribofuranoside exhibits characteristic pseudorotational behavior, where the ring adopts various puckered conformations through coordinated torsional motions of the ring bonds [12] [13]. This pseudorotational motion is fundamental to understanding the conformational flexibility and biological activity of ribofuranose-containing molecules.

Theoretical studies using molecular mechanics and density functional theory have mapped the pseudorotational energy surface for methyl β-D-ribofuranoside [12] [14]. The calculations predict two primary regions of conformational stability, designated as the North (N) and South (S) regions of the pseudorotational wheel [12] [14]. These regions correspond to different puckering arrangements where various ring atoms are displaced above or below the average ring plane.

The puckering amplitude (q) and pseudorotation phase angle (P) provide quantitative descriptors for the ring conformation [13]. For methyl β-D-ribofuranoside, experimental evidence suggests puckering amplitudes in the range of 0.385-0.397 Å with phase angles around 260-265° [15]. These parameters place the preferred conformations in the region between twisted ³T₂ and envelope E₂ conformations.

The conformational dynamics are significantly influenced by the orientations of exocyclic substituents, particularly the hydroxyl groups and the methoxy substituent [12] [16]. Different orientations of these groups create local energy minima within each region of the pseudorotational pathway [12]. The hydroxymethyl group adopts gauche staggered orientations that can be either G⁺ (τ₁ = +56.2°) or G⁻ (τ₁ = -58.1°) depending on the overall conformational state [15].

Energy barrier calculations suggest that the interconversion between different puckering modes occurs with barriers of approximately 5.5 kBT (∼3.3 kcal/mol). The diffusion coefficient characterizing the underlying stochastic jump rate has been estimated at 9.9 × 10⁸ Hz, corresponding to an overall puckering rate between conformational modes of approximately 0.7 × 10⁷ Hz.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

164.06847348 g/mol

Monoisotopic Mass

164.06847348 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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